

Technical Guide: Chemical Properties of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165

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Disclaimer: Direct experimental data for **2-(Pentan-2-yl)azetidine** is not readily available in the public domain. This guide provides an in-depth overview of its expected chemical properties based on the known chemistry of analogous 2-alkylazetidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties.[1] The strained four-membered ring imparts a distinct reactivity profile compared to their larger five-and six-membered ring counterparts.[2] The incorporation of an alkyl substituent at the 2-position, as in 2-(Pentan-2-yl)azetidine, is expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity, basicity, and biological activity. This document aims to provide a comprehensive technical overview of the anticipated chemical properties of 2-(Pentan-2-yl)azetidine, drawing upon data from closely related 2-alkylazetidines.

Physicochemical Properties (Predicted)

Quantitative data for **2-(Pentan-2-yl)azetidine** is not available. The following table summarizes typical physicochemical properties of simple azetidines and related 2-alkyl derivatives to provide an estimate.



Property	Predicted Value/Range for 2-(Pentan-2-yl)azetidine	Notes on Analogous Compounds
Molecular Formula	C9H19N	
Molecular Weight	141.26 g/mol	
Boiling Point	Estimated 150-180 °C	Azetidine has a boiling point of 61-62 °C.[3] Alkyl substitution will significantly increase the boiling point.
pKa (of conjugate acid)	Estimated 10.5 - 11.5	The pKa of the conjugate acid of azetidine is 11.29.[3] The alkyl group is expected to have a minor electron-donating effect, potentially slightly increasing the basicity.
logP (Octanol/Water)	Estimated 2.0 - 3.0	The pentyl group will increase lipophilicity compared to unsubstituted azetidine.
Appearance	Colorless to pale yellow liquid	Simple azetidines are typically liquids at room temperature.[3]
Solubility	Soluble in organic solvents; sparingly soluble in water	Increased alkyl chain length decreases water solubility.

Synthesis of 2-Alkylazetidines

Several synthetic routes have been developed for the preparation of 2-substituted azetidines. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

• From Azetidine-2-carboxylic Acids: Photochemical modifications of azetidine-2-carboxylic acids can yield various alkyl azetidines. This method has been successfully applied for gramscale synthesis.[4][5]



- Via Ring Closure of Oxiranes: A general and scalable two-step method involves the
 synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives. This kinetically
 controlled reaction favors the formation of the strained four-membered ring over the
 thermodynamically more stable five-membered pyrrolidine ring.[2] While demonstrated for 2aryl derivatives, this approach could potentially be adapted for 2-alkylazetidines.
- From Azetines: The catalytic hydrogenation of 2-azetines provides a route to saturated azetidines. This method allows for the chemoselective saturation of the endocyclic double bond.[6]
- Cycloaddition Reactions: [2+2] cycloaddition reactions between imines and alkenes can be a
 powerful tool for constructing the azetidine ring, although this often leads to azetidin-2-ones
 (β-lactams). Subsequent reduction would be necessary to obtain the fully saturated
 azetidine.

Representative Experimental Protocol: Synthesis of 2-Arylazetidines from Oxiranes[2]

This protocol describes the synthesis of 2,3-disubstituted azetidines and can be conceptually adapted for 2-alkyl derivatives.

Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate

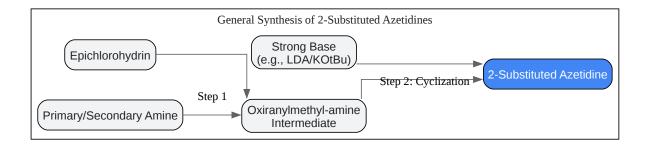
To a solution of the primary or secondary amine (e.g., benzylamine) in a suitable solvent such as tetrahydrofuran (THF), epichlorohydrin is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the oxiranylmethyl-benzylamine intermediate.

Step 2: Cyclization to the Azetidine Ring

The oxiranylmethyl-benzylamine intermediate is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, is added slowly. The reaction is stirred at low temperature for a specified period before being quenched with a proton source (e.g.,



saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the 2-substituted azetidine.



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Figure 1. General workflow for the synthesis of 2-substituted azetidines from oxiranes.

Reactivity of the Azetidine Ring

The reactivity of azetidines is dominated by the strain of the four-membered ring, making them susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

Concentrated acids, such as hydrochloric acid, can induce the ring-opening of azetidines upon heating.[7] The regioselectivity of ring-opening in a 2-substituted azetidine will depend on the nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo various functionalization reactions, including:

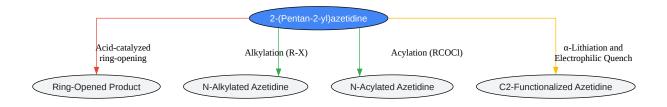
- Alkylation: Reaction with alkyl halides in the presence of a base.
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.



 Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. For instance, α-lithiation of N-Boc protected azetidines has been reported, allowing for the introduction of various electrophiles at the 2-position.[2]



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Figure 2. Key reactivity pathways for a 2-substituted azetidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of **2-(Pentan-2-yl)azetidine** would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include the multiplets for the protons on the azetidine ring, typically found in the range of 2.0-4.0 ppm. The protons of the pentyl group would appear in the upfield region (0.8-1.5 ppm).
- 13C NMR: The carbon spectrum would show distinct signals for the three carbons of the azetidine ring and the five carbons of the pentyl group. The carbons attached to the nitrogen atom would be deshielded and appear further downfield.



 2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

- Electron Ionization (EI): EI-MS would likely show a molecular ion peak (M+•) at m/z 141. Fragmentation patterns would involve cleavage of the pentyl group and fragmentation of the azetidine ring.
- Chemical Ionization (CI): CI-MS would exhibit a prominent protonated molecular ion peak ([M+H]+) at m/z 142, confirming the molecular weight.

Biological Activity and Drug Development Potential

Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The azetidine moiety is considered a valuable scaffold in drug discovery as it can impart desirable properties such as increased metabolic stability and improved pharmacokinetic profiles. The 2-(Pentan-2-yl) substituent in the target molecule could potentially interact with hydrophobic pockets in biological targets. The specific biological activity of **2-(Pentan-2-yl)azetidine** would need to be determined through biological screening assays.

Conclusion

While specific experimental data on **2-(Pentan-2-yl)azetidine** is currently lacking, a comprehensive understanding of its chemical properties can be inferred from the extensive literature on related 2-alkylazetidine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, synthetic accessibility, reactivity, and spectroscopic signatures. The information presented here should serve as a valuable resource for researchers and scientists interested in the exploration and application of this and similar azetidine-based molecules in drug discovery and development. Further experimental investigation is required to fully elucidate the precise chemical and biological profile of **2-(Pentan-2-yl)azetidine**.



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- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 2-(Pentan-2-yl)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15239165#chemical-properties-of-2-pentan-2-yl-azetidine]

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